molecular formula C14H17N3O4 B3849742 3-[(Cyclohexylamino)methyl]-6-nitro-1,3-benzoxazol-2-one

3-[(Cyclohexylamino)methyl]-6-nitro-1,3-benzoxazol-2-one

Cat. No.: B3849742
M. Wt: 291.30 g/mol
InChI Key: CWTXZPYNDCHULJ-UHFFFAOYSA-N
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Description

3-[(Cyclohexylamino)methyl]-6-nitro-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a cyclohexylamino group, a nitro group, and a benzoxazol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclohexylamino)methyl]-6-nitro-1,3-benzoxazol-2-one typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the benzoxazole core is achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position.

    Attachment of the Cyclohexylamino Group: The final step involves the introduction of the cyclohexylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the nitrobenzoxazole intermediate with cyclohexylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclohexylamino)methyl]-6-nitro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Various amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 3-[(Cyclohexylamino)methyl]-6-amino-1,3-benzoxazol-2-one.

    Substitution: Formation of derivatives with different substituents replacing the cyclohexylamino group.

    Oxidation: Formation of oxidized benzoxazole derivatives with additional functional groups.

Scientific Research Applications

3-[(Cyclohexylamino)methyl]-6-nitro-1,3-benzoxazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and dyes, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of 3-[(Cyclohexylamino)methyl]-6-nitro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An aliphatic amine with similar structural features but lacking the benzoxazole core.

    6-Nitrobenzoxazole: A simpler analog with only the nitro group and benzoxazole core, lacking the cyclohexylamino group.

    Benzoxazol-2-one Derivatives: Various derivatives with different substituents on the benzoxazole ring.

Uniqueness

3-[(Cyclohexylamino)methyl]-6-nitro-1,3-benzoxazol-2-one is unique due to the combination of its structural features, including the cyclohexylamino group, nitro group, and benzoxazole core

Properties

IUPAC Name

3-[(cyclohexylamino)methyl]-6-nitro-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-14-16(9-15-10-4-2-1-3-5-10)12-7-6-11(17(19)20)8-13(12)21-14/h6-8,10,15H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTXZPYNDCHULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCN2C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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